4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (hereafter referred to as the "target compound") is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include:
- A butyl chain at position 6, which influences lipophilicity and molecular flexibility.
This class of compounds is studied for diverse pharmacological activities, including anti-diabetic and anti-inflammatory properties, as evidenced by structural analogs in the literature .

Properties
IUPAC Name |
6-butyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-3-13-26-14-19-20(22(26)27)21(25-23(28)24-19)17-9-11-18(12-10-17)29-15-16-7-5-4-6-8-16/h4-12,21H,2-3,13-15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVZBYXEWWQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
Molecular docking studies of related compounds suggest that they can bind to the hinge region of atp binding sites of kinases like egfr.
Biochemical Pathways
Compounds with similar structures have shown to inhibit cdk2, a kinase involved in cell cycle regulation.
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM.
Biochemical Analysis
Biochemical Properties
The compound interacts with RORc, a member of the nuclear receptor superfamily, at the molecular level. It has been shown to inhibit the cell-based luciferase reporter activity with an IC50 value of 0.82 μmol/L.
Cellular Effects
The compound exerts its effects on various types of cells by regulating the expression of target genes involved in a range of physiological processes such as development, metabolism, and immunity.
Molecular Mechanism
The compound acts as an inverse agonist of RORc, a nuclear receptor that controls the expression of target genes. It binds to the hinge region of the ATP binding site of RORc, similar to the standard drug erlotinib.
Temporal Effects in Laboratory Settings
It has been shown to display a 120-fold selectivity for RORc over other nuclear receptors.
Metabolic Pathways
It is known to interact with RORc, a nuclear receptor that regulates the expression of target genes involved in various physiological processes.
Subcellular Localization
It is known to interact with RORc, a nuclear receptor that is typically localized in the nucleus.
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule with significant potential in pharmacological applications. It is primarily recognized for its activity as a RORc (Retinoic Acid Receptor-related Orphan Receptor gamma) inverse agonist and as an inhibitor of cyclin-dependent kinase 2 (CDK2) . This article explores the biological activity of this compound through various studies and experimental findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol . The unique bicyclic structure includes a pyrrolo[3,4-d]pyrimidine moiety with a benzyloxy group and a butyl substituent at the 6-position. This configuration suggests diverse chemical reactivity and potential biological activity due to multiple functional groups.
The biological activity of This compound has been primarily studied in the context of its interaction with RORc and CDK2:
- RORc Inhibition : The compound acts as an inverse agonist for RORc, which is crucial in regulating immune responses and metabolic processes. The binding affinity was assessed using AlphaScreen assays , revealing significant interaction at the molecular level.
- CDK2 Inhibition : The compound has shown promise as a CDK2 inhibitor, impacting cell cycle regulation. Molecular docking studies indicate that it fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
Biological Activity Data
Research indicates that compounds similar to This compound exhibit significant biological activities. Below is a summary of findings from various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that related compounds exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of CDK2 activity.
- RORc Modulation : Research exploring RORc modulation indicated that inverse agonists could downregulate pro-inflammatory cytokines in autoimmune models, suggesting therapeutic applications in inflammatory diseases.
Synthesis and Derivatives
The synthesis of This compound can be achieved through various methods that allow for structural modifications to enhance biological properties. Notable derivatives include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Similar core structure with benzyl substitution | Potential CDK2 inhibitor |
| 6-butyl-3-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Different alkyl group; lacks benzyloxy | Moderate cytotoxicity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on substituent contributions.
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Position 4 Substituents: The benzyloxy group in the target compound enhances hydrophobicity compared to smaller substituents like hydroxyl (e.g., 2-hydroxyphenyl in or 4-hydroxyphenyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Position 6 Substituents: Butyl vs. Longer Chains (e.g., Octyl): The octyl chain in Compound B significantly increases lipophilicity, which may enhance tissue penetration but reduce solubility, a critical factor in drug design.
Structural Stability
- Flexible chains (e.g., butyl) likely reduce melting points due to decreased molecular packing efficiency.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with barbituric acid derivatives and substituted phenols. A common approach includes:
- Step 1 : Condensation of barbituric acid with 4-(benzyloxy)benzaldehyde under acidic conditions to form the pyrimidine ring.
- Step 2 : Alkylation with butyl bromide or equivalent reagents to introduce the butyl substituent.
- Step 3 : Cyclization via thermal or catalytic methods to form the fused pyrrolo-pyrimidine system.
Optimization strategies : - Use polar aprotic solvents (e.g., DMF) at 80–100°C for Step 1 to enhance reaction kinetics.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .
(Basic)
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry via H and C NMR (e.g., distinguishing pyrrole vs. pyrimidine proton environments).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (expected [M+H]: ~447.2 Da).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the bicyclic system .
(Basic)
Q. How do the benzyloxy and butyl substituents influence physicochemical properties and initial biological activity?
- Benzyloxy group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The ether linkage also provides metabolic stability compared to hydroxyl groups.
- Butyl chain : Modulates solubility (experimental logS: ~-4.1) and may interact with hydrophobic enzyme pockets.
- Biological implications : Preliminary assays suggest these groups contribute to moderate inhibition of kinases (IC ~10 µM) and dopamine receptor binding (K ~200 nM) .
(Advanced)
Q. How can contradictory biological activity data across different models be resolved?
Contradictions (e.g., varying IC values in kinase assays) may arise from:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or pH.
- Compound stability : Degradation in aqueous buffers (validate via HPLC at t = 0, 24, 48 hrs).
- Impurities : Trace aldehydes from incomplete benzyloxy deprotection can artifactually inhibit enzymes.
Resolution : Replicate studies under standardized conditions (e.g., 1 mM ATP, pH 7.4) and characterize batches via LC-MS .
(Advanced)
Q. What SAR strategies optimize selectivity for enzymatic targets?
- Substituent variation : Replace butyl with shorter (propyl) or branched (isobutyl) chains to probe steric effects.
- Functional group swaps : Substitute benzyloxy with methoxy or halogenated aryl groups to enhance π-π stacking.
- Methodology : Combine molecular docking (AutoDock Vina) with in vitro assays to prioritize analogs. For example, fluorinated derivatives showed 2-fold higher selectivity for PDE5 over PDE6 in silico .
(Advanced)
Q. Which advanced mechanistic approaches identify primary molecular targets?
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins.
- CRISPR-Cas9 screening : Knock out candidate targets (e.g., kinases, GPCRs) in cell lines to assess loss of compound activity.
- Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .
(Advanced)
Q. What experimental considerations are critical for preclinical pharmacokinetic evaluation?
- Solubility : Use surfactants (e.g., Tween-80) for in vivo dosing to overcome low aqueous solubility.
- Metabolic stability : Incubate with liver microsomes (human vs. murine) to assess CYP450-mediated degradation.
- Bioavailability : Conduct parallel intravenous/oral administration in rodents to calculate F% (aim for >20%).
- Tissue distribution : Radiolabel the compound (e.g., C) for whole-body autoradiography .
(Advanced)
Q. How can computational tools validate binding modes with putative targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess stability.
- Free-energy perturbation (FEP) : Calculate binding affinity differences for analogs (e.g., ∆∆G for benzyloxy vs. methoxy).
- Validation : Correlate computational ΔG values with experimental IC data (R >0.7 indicates predictive utility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
